molecular formula C18H20N4O4 B2413998 7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879071-36-0

7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2413998
CAS No.: 879071-36-0
M. Wt: 356.382
InChI Key: HCSKBOYMPQRNRN-UHFFFAOYSA-N
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Description

7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a high-purity chemical compound developed for advanced discovery chemistry and pharmacological research. This specialized molecule belongs to a class of dihydrooxazolopurine-dione derivatives, characterized by a complex fused ring system. The structure integrates a 1,3-dimethylpurine-2,4-dione core, a dihydrooxazolo ring system fused at the [2,3-f] position, and a distinctive 3,4-dimethylphenoxymethyl substituent at the 7-position. This specific substitution pattern is of significant interest for structure-activity relationship (SAR) studies, as the nature of the ether-linked aromatic moiety is known to critically influence the compound's physicochemical properties and biological interactions. While the specific mechanism of action for this analog is a subject of ongoing investigation, its structural framework is related to purine-based scaffolds researched for modulating various cellular pathways. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules and as a probe for exploring nucleotide-like interactions in enzymatic systems. Its molecular formula is C19H22N4O5, corresponding to a molecular weight of 386.41 g/mol. The compound is offered with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for critical research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-[(3,4-dimethylphenoxy)methyl]-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-10-5-6-12(7-11(10)2)25-9-13-8-22-14-15(19-17(22)26-13)20(3)18(24)21(4)16(14)23/h5-7,13H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSKBOYMPQRNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione, and how are reaction parameters optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection/deprotection. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions during cyclization steps .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or palladium-based catalysts for coupling reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve yield .
    • Optimization : Design of Experiments (DoE) approaches, such as factorial design, are recommended to systematically vary parameters (time, temperature, stoichiometry) and identify optimal conditions .

Q. How is the compound’s molecular structure characterized using spectroscopic and computational methods?

  • Analytical workflow :

NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with emphasis on resolving diastereotopic protons in the oxazolo-purine core .

Mass spectrometry (HRMS) : High-resolution ESI-MS to verify molecular formula and fragmentation patterns .

X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental IR/UV-Vis data .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Root-cause analysis :

  • Purity assessment : Use HPLC-DAD/MS to detect impurities (>98% purity required for reliable bioassays) .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., theophylline for adenosine receptor studies) .
  • Structural analogs : Compare activity with derivatives (e.g., methyl or halogen substitutions) to identify structure-activity relationships (SAR) .
    • Validation : Replicate experiments across independent labs and apply statistical tools (e.g., ANOVA) to assess significance of contradictions .

Q. How does the compound interact with specific molecular targets (e.g., enzymes or receptors) at the atomic level?

  • Mechanistic studies :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like phosphodiesterases or kinases, focusing on hydrogen bonds with the oxazolo oxygen and purine NH groups .
  • Mutagenesis assays : Site-directed mutagenesis of target residues (e.g., PDE4B His³²⁶) to validate predicted interactions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess enthalpy-driven vs. entropy-driven interactions .

Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?

  • Stability protocols :

pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .

Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .

Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition products .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility and bioavailability in preclinical studies?

  • Troubleshooting steps :

  • Solubility enhancement : Test co-solvents (e.g., PEG 400, cyclodextrins) or nanoformulations to improve aqueous solubility .
  • Bioavailability assays : Compare oral vs. intravenous administration in animal models, using LC-MS/MS for plasma concentration quantification .
  • Permeability : Perform Caco-2 cell monolayer assays to evaluate intestinal absorption potential .

Methodological Resources

  • Synthetic protocols : Refer to PubChem’s depositions for analogous purine derivatives .
  • Biological assays : Adapt protocols from studies on 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .
  • Computational tools : Use Gaussian 16 for DFT calculations and PyMOL for visualizing docking poses .

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